3-Acetoxy-5-hydroxy styrene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

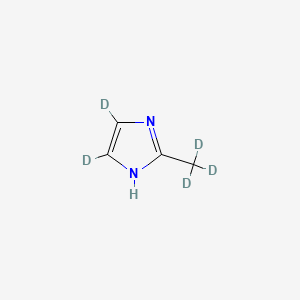

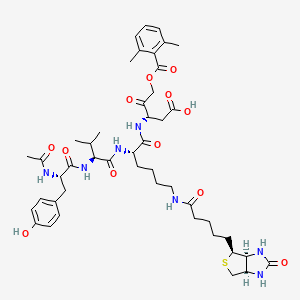

3-Acetoxy-5-hydroxy styrene is a chemical compound with the molecular formula C10H10O3 and a molecular weight of 178.18 . It is used for research purposes .

Synthesis Analysis

A practical route for the preparation of poly(4-hydroxystyrene), a useful photoresist material, has been reported . The synthesis and characterization of poly(4-hydroxystyrene) (PHS) and poly(4-vinylphenol) (PVPh) by the polymer modification route are reported. Polystyrene prepared by free-radical and anionic polymerization was acetylated quantitatively to poly(4-acetylstyrene) (ACPS) with acetyl chloride and anhydrous aluminum trichloride in carbon disulfide .Molecular Structure Analysis

The molecular structure of 3-Acetoxy-5-hydroxy styrene is represented by the formula C10H10O3 .Chemical Reactions Analysis

The polymerization of the three acetylated 4-vinylphenols was performed by free radical polymerization . The chain transfer constants of styrene and 4-acetoxy styrene 4c in toluene were evaluated in the Mayo procedure using the number-average molecular weight (Mn) .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Acetoxy-5-hydroxy styrene include a molecular weight of 178.18 g/mol, a molecular formula of C10H10O3, and a complexity of 200 .Applications De Recherche Scientifique

Polymer Synthesis and Characterization

Nitroxide-mediated radical polymerization techniques have been explored using styrene derivatives, where certain TEMPO derivatives like 4-acetoxy-2,2,6,6-tetramethylpiperidine-1-oxy (ATEMPO) offer an optimal balance between hydrophilic and hydrophobic characteristics for living radical polymerization in emulsion. This method is critical for synthesizing polymers with controlled properties (Cao, He, Li, & Yang, 2001).

The synthesis of H-shaped copolymers through a combination of reversible addition-fragmentation chain transfer (RAFT) polymerization and cation ring-opening polymerization (CROP) has been demonstrated using styrene and other monomers. This innovative approach allows the creation of well-defined block copolymers with unique structures and properties (Liu & Pan, 2005).

Catalysis and Reaction Mechanisms

- The hydration of olefins like styrene to produce alcohols has been investigated using wool-supported palladium catalysts. This method showcases the ability to convert hydrophobic compounds into more functionalized derivatives under mild conditions, opening pathways for synthesizing valuable chemical intermediates (Wang, Sui, Huang, & Jiang, 2006).

Polymer Modification and Applications

- Styrene/4-hydroxystyrene gradient copolymers have been synthesized and analyzed for their potential in compatibilizing immiscible polymer blends through hydrogen-bonding effects. This research highlights the importance of functionalized styrenic polymers in enhancing the physical properties of polymer blends, which is crucial for developing new materials with tailored characteristics (Kim, Zhou, Nguyen, & Torkelson, 2006).

Orientations Futures

Propriétés

IUPAC Name |

(3-ethenyl-5-hydroxyphenyl) acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-3-8-4-9(12)6-10(5-8)13-7(2)11/h3-6,12H,1H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKGQHSMFHGYADS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC(=CC(=C1)O)C=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30700728 |

Source

|

| Record name | 3-Ethenyl-5-hydroxyphenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30700728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Acetoxy-5-hydroxy styrene | |

CAS RN |

920489-98-1 |

Source

|

| Record name | 3-Ethenyl-5-hydroxyphenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30700728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methyl-N'-[(E)-phenylmethylidene]-1,2-oxazole-3-carbohydrazide](/img/structure/B587947.png)

![3-{[2,6-Bis(trifluoromethyl)benzoyl]oxy}-2-oxopropan-1-aminium 4-methylbenzene-1-sulfonate](/img/structure/B587950.png)

![1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol](/img/structure/B587964.png)